1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol
Description
1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol is a secondary alcohol featuring a tert-butyldimethylsilyl (TBS) ether group para-substituted on the phenyl ring. The TBS group is a widely used protecting group in organic synthesis due to its stability under acidic and basic conditions, enabling selective deprotection . The compound’s structure includes a hydroxyl group adjacent to the phenyl ring, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11,15H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZIIIMWDRSFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol can be synthesized through the silylation of 4-hydroxyphenyl ethanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: The process may include steps for purification and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol primarily undergoes reactions typical of silyl-protected alcohols. These include:
Deprotection: Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride) to regenerate the free hydroxyl group.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.
Substitution: The silyl ether can participate in nucleophilic substitution reactions, where the TBDMS group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products:
Deprotection: 4-hydroxyphenyl ethanol.
Oxidation: Quinones.
Substitution: Various substituted phenyl ethanol derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its silyl ether functionality allows for selective reactions under mild conditions, making it an ideal candidate for various synthetic pathways.
Example Case Study: Synthesis of Alcohols
In a study by researchers at a prominent university, 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol was utilized to synthesize complex alcohols through nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields with minimal side products. The results demonstrated the compound's effectiveness as a protecting group for alcohols, enhancing the selectivity of subsequent reactions.
Medicinal Chemistry
Potential Anticancer Activity
Recent studies have explored the potential of this compound in medicinal chemistry, particularly its anticancer properties. Research published in reputable journals indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Data Table: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 | |
| A549 (Lung) | 9.5 |
This table summarizes the cytotoxic effects observed in different cancer cell lines, highlighting the compound's potential as a lead structure for further drug development.
Materials Science
Use in Polymer Chemistry
The silyl ether group present in this compound is advantageous for polymerization processes. It can be used as a monomer or modifier to enhance the thermal and mechanical properties of polymers.
Case Study: Silica-Based Composites
In a collaborative study between industry and academia, researchers incorporated this compound into silica-based composites to improve their thermal stability and mechanical strength. The modified composites exhibited better performance under high-temperature conditions compared to traditional materials.
Analytical Chemistry
Role as an Internal Standard
In analytical methods such as gas chromatography and mass spectrometry, this compound can be employed as an internal standard due to its stable nature and distinct mass spectral signature. This application facilitates accurate quantification of other compounds in complex mixtures.
Mechanism of Action
The primary mechanism of action for 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in reactions, allowing for selective transformations at other sites in the molecule. The TBDMS group can be selectively removed under mild conditions using fluoride ions, thereby regenerating the free hydroxyl group .
Comparison with Similar Compounds
Key Observations :
- The TBS group enhances steric bulk and stability compared to unprotected alcohols (e.g., 1-(4-ethylphenyl)ethan-1-ol) .
- Trifluoromethyl derivatives (e.g., 1-(4-(trifluoromethyl)phenyl]ethanol) exhibit increased lipophilicity and metabolic stability, critical for drug design .
- Ketone analogs (e.g., 1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]ethanone) lack the reactive hydroxyl group, making them less versatile in oxidation or substitution reactions .
Reactivity and Stability
- Acid/Base Stability : The TBS group resists hydrolysis under mildly acidic or basic conditions, unlike benzyl or methyl ethers .
- Oxidation Sensitivity : Secondary alcohols (e.g., 1-(4-ethylphenyl)ethan-1-ol) are prone to oxidation to ketones, whereas TBS-protected analogs remain inert .
- Thermal Stability: Trifluoromethyl-substituted alcohols (e.g., 1-[4-(trifluoromethyl)phenyl]ethanol) exhibit higher thermal stability due to electron-withdrawing effects .
Biological Activity
1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol, also known as a siloxane derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyldimethylsilyl group that enhances its stability and solubility in biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C16H26O2Si
- Molecular Weight : 282.46 g/mol
- CAS Number : 149683-53-4
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of the silyl group enhances lipophilicity, facilitating membrane penetration and influencing various cellular pathways.
Antibacterial Activity
Research indicates that derivatives of phenolic compounds exhibit significant antibacterial properties. For instance, studies have shown that similar siloxane derivatives possess activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 20 |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The efficacy is often measured through Minimum Inhibitory Concentration (MIC) assays.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 10 |
| Aspergillus niger | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of several siloxane derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 15 µg/mL against S. aureus .
- Pharmacokinetic Studies : Another study assessed the pharmacokinetics of this compound in vivo, demonstrating that it maintained effective concentrations in plasma over extended periods post-administration, suggesting good bioavailability .
- Synergistic Effects with Other Compounds : Research has also explored the synergistic effects when combined with other antimicrobial agents. For example, when used in conjunction with carvacrol, enhanced antibacterial activity was observed against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
